N-propyl-N'-2-pyridinylurea
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Overview
Description
N-propyl-N'-2-pyridinylurea (PPU) is a chemical compound that has been extensively studied for its potential use in scientific research. PPU is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell signaling and regulation.
Scientific Research Applications
N-propyl-N'-2-pyridinylurea has been used extensively in scientific research as a potent inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine protein kinase that regulates a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. This compound has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-propyl-N'-2-pyridinylurea as a CK2 inhibitor involves the binding of the compound to the ATP-binding site of the enzyme. This leads to the inhibition of CK2 activity and the subsequent downstream effects on cellular processes. This compound has also been shown to induce the degradation of CK2α, the catalytic subunit of CK2, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the suppression of tumor growth, the induction of apoptosis in cancer cells, and the inhibition of CK2 activity. This compound has also been shown to have anti-inflammatory effects, as well as neuroprotective effects in models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-propyl-N'-2-pyridinylurea has several advantages as a research tool, including its potency as a CK2 inhibitor, its selectivity for CK2 over other kinases, and its ability to induce the degradation of CK2α. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing in experiments.
Future Directions
There are several future directions for research on N-propyl-N'-2-pyridinylurea, including the development of more potent and selective CK2 inhibitors, the investigation of this compound's effects on other cellular processes and signaling pathways, and the development of this compound-based therapies for cancer and other diseases. Additionally, the use of this compound as a tool for studying the role of CK2 in disease and cellular processes is an area of active research.
Synthesis Methods
N-propyl-N'-2-pyridinylurea can be synthesized using a variety of methods, including the reaction of pyridine-2-carboxylic acid with propyl isocyanate. In this method, the acid is first converted into the corresponding acid chloride, which is then reacted with propyl isocyanate to yield this compound. Other methods include the reaction of pyridine-2-carboxylic acid with propylamine, followed by reaction with phosgene or triphosgene.
properties
IUPAC Name |
1-propyl-3-pyridin-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-6-11-9(13)12-8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRFUMYUUUXHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.